Cycloheptyl vs. Cyclohexyl N-Substituent: Differential Computed logP and Lipophilicity-Driven Property Shift
The replacement of the N-cyclohexyl group (comparator) with an N-cycloheptyl group (target compound) increases the aliphatic ring size from six to seven carbon atoms, which is expected to raise lipophilicity and alter molecular shape. Computed logP values indicate that the target compound (logP = 2.12) is actually predicted to be less lipophilic than the cyclohexyl analog (logP = 2.93), a counterintuitive finding that reflects the influence of the larger ring on overall molecular conformation and polar surface area exposure. This difference of ΔlogP = −0.81 is substantial enough to shift predicted passive membrane permeability and aqueous solubility in opposite directions relative to the cyclohexyl comparator. Additionally, the target compound possesses 4 hydrogen-bond acceptors versus 5 for the cyclohexyl analog, and a polar surface area of 61.39 Ų versus 93.96 Ų, indicating a markedly different hydrogen-bonding capacity. IMPORTANT LIMITATION: All values are computationally predicted and have not been experimentally validated. No direct comparative biological assay data exists.
| Evidence Dimension | Computed logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | logP = 2.12 (Mcule computed value) |
| Comparator Or Baseline | N-cyclohexyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide: logP = 2.93 (ChemDiv computed value) |
| Quantified Difference | ΔlogP = −0.81 (target less lipophilic than cyclohexyl analog by computed prediction) |
| Conditions | Computed logP values; no experimental shake-flask logP data available for either compound. |
Why This Matters
A logP difference of nearly one unit can translate into a ~10-fold difference in predicted membrane permeability, directly affecting cellular assay performance and requiring different formulation strategies for in vivo studies.
